molecular formula C11H14N2O4 B1445308 Methyl 3-carbamimidoylbenzoate acetate CAS No. 1092568-84-7

Methyl 3-carbamimidoylbenzoate acetate

Cat. No. B1445308
M. Wt: 238.24 g/mol
InChI Key: WKEPYWCMRLLPHF-UHFFFAOYSA-N
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Patent
US08877751B2

Procedure details

150 ml of acetic acid, 150 ml of water and 50 g of water-moist Raney nickel are added to a solution of 327 g (1.47 mol) of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate in 3 l of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours. The catalyst is filtered off, and the filtrate is evaporated. The residue is taken up in tert-butyl methyl ether, heated to the boil and filtered off with suction. The residue is dried in vacuo: 3-methoxycarbonylbenzamidinium acetate as colourless crystals; m.p. 222°; ESI 179 (M+H); HPLC: Rt.=1.40 min (method A).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].O.CC1O[N:10]=[C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17][CH3:18])=[O:16])[N:8]=1>CO>[C:1]([OH:4])(=[O:3])[CH3:2].[C:9]([C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([O:17][CH3:18])=[O:16])(=[NH:8])[NH2:10] |f:4.5|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
reactant
Smiles
O
Name
Quantity
327 g
Type
reactant
Smiles
CC1=NC(=NO1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated to the boil
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
=1.40 min (method A)
Duration
1.4 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(=O)O.C(N)(=N)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.